molecular formula C25H25ClF3N3O4S B2466245 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 878059-66-6

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No. B2466245
CAS RN: 878059-66-6
M. Wt: 556
InChI Key: JGUZVJAKZQIWRD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an azepan-1-yl group, an indole group, a sulfonyl group, and a trifluoromethyl group . It is a derivative of phenoxy acetamide .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core indole structure, followed by the addition of the various functional groups. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole group would likely contribute to the compound’s aromaticity, while the azepan-1-yl group (a seven-membered nitrogen-containing ring) could add some three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, while the indole group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the polar sulfonyl group and the aromatic indole group could influence the compound’s solubility and reactivity .

Scientific Research Applications

Mefluidide and Plant Stress Protection

Mefluidide, a compound with a sulfonyl and acetamide functionality similar to the query compound, has been shown to protect plants like cucumber and corn from chilling injury, indicating its potential application in agriculture to mitigate temperature stress (Tseng & Li, 1984).

Sulfonyl Azides in Synthesis

Sulfonyl azides, which are relevant due to the sulfonyl group present in the query compound, are valuable reagents in organic synthesis, especially for diazo transfer reactions and the synthesis of various heterocyclic compounds, indicating potential utility in synthetic organic chemistry (Katritzky, Widyan, & Gyanda, 2008).

Heterocyclic Compound Synthesis

Research involving the synthesis of heterocyclic compounds, such as isoxazole-based heterocycles, demonstrates the utility of similar structural motifs in developing compounds with antibacterial properties (Darwish, Atia, & Farag, 2014). This suggests potential applications in designing new antimicrobial agents.

Indole Derivatives and Chemical Reactivity

Indole derivatives, similar to the indolyl group in the query compound, have been explored for their reactivity and potential in synthesizing complex molecules, indicating applications in drug discovery and material science (Shen et al., 2015).

Chloroacetamide and Environmental Impact

Studies on chloroacetamide herbicides highlight the environmental impact and metabolic pathways of such compounds, providing insights into their behavior in biological systems and potential environmental risk assessments (Coleman et al., 2000).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, if any, and optimizing its synthesis process .

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClF3N3O4S/c26-19-10-9-17(25(27,28)29)13-20(19)30-23(33)16-37(35,36)22-14-32(21-8-4-3-7-18(21)22)15-24(34)31-11-5-1-2-6-12-31/h3-4,7-10,13-14H,1-2,5-6,11-12,15-16H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUZVJAKZQIWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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